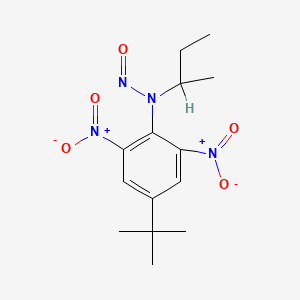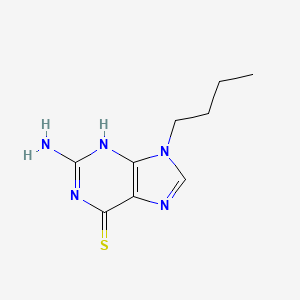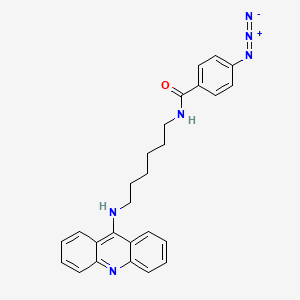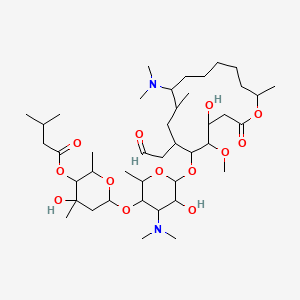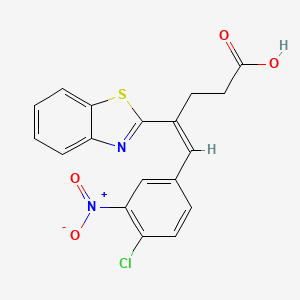
(Z)-4-(1,3-benzothiazol-2-yl)-5-(4-chloro-3-nitrophenyl)pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-benzothiazol-2-yl)-5-(4-chloro-3-nitrophenyl)-4-pentenoic acid is a member of benzothiazoles.
Scientific Research Applications
Synthesis Approaches and Chemical Properties
- A study by Zhai et al. (2013) outlines a stereoselective approach to synthesize a series of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates, highlighting the synthesis of compounds related to (Z)-4-(1,3-benzothiazol-2-yl)-5-(4-chloro-3-nitrophenyl)pent-4-enoic acid. This method involves a cis-configuration formation and blocking potential E/Z isomerization, useful for creating side-chain materials of commercially significant compounds (Zhai et al., 2013).
Antiparasitic Properties
- Delmas et al. (2002) explored the antiparasitic properties of 6-nitro- and 6-amino-benzothiazoles against parasites like Leishmania infantum and Trichomonas vaginalis. The study found that the chemical structure of the position 2 substitution-bearing group significantly impacts antiprotozoal properties, highlighting the relevance of benzothiazole derivatives in antiparasitic research (Delmas et al., 2002).
Potential in Anticancer Research
- Buzun et al. (2021) synthesized a series of novel thiazolidinones with a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene substituent, demonstrating significant antimitotic activity and cytotoxicity against various cancer cell lines. This research indicates the potential of benzothiazole derivatives in developing anticancer drugs (Buzun et al., 2021).
Antimicrobial Activities
- Dias et al. (2015) studied the antimicrobial activities of new carboxylates derived from benzothiazole, demonstrating significant biocide activity against various microbial strains. The study underscores the potential of benzothiazole derivatives in antimicrobial applications (Dias et al., 2015).
Applications in Molecular Sensitization
- Viswanathan and Bettencourt-Dias (2006) evaluated thiophenyl-derivatized nitrobenzoic acid ligands as potential sensitizers for Eu(III) and Tb(III) luminescence, demonstrating significant quantum yields and lifetimes. This study highlights the use of benzothiazole derivatives in luminescence and sensing applications (Viswanathan & Bettencourt-Dias, 2006).
properties
Product Name |
(Z)-4-(1,3-benzothiazol-2-yl)-5-(4-chloro-3-nitrophenyl)pent-4-enoic acid |
|---|---|
Molecular Formula |
C18H13ClN2O4S |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
(Z)-4-(1,3-benzothiazol-2-yl)-5-(4-chloro-3-nitrophenyl)pent-4-enoic acid |
InChI |
InChI=1S/C18H13ClN2O4S/c19-13-7-5-11(10-15(13)21(24)25)9-12(6-8-17(22)23)18-20-14-3-1-2-4-16(14)26-18/h1-5,7,9-10H,6,8H2,(H,22,23)/b12-9- |
InChI Key |
GHVAFTZKRDDKEC-XFXZXTDPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/CCC(=O)O |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])CCC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])CCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B1230797.png)
![(2S,3S,4R)-N-Octanoyl-1-[(alpha-D-galactopyranosyl)oxy]-2-amino-octadecane-3,4-diol](/img/structure/B1230799.png)
![N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230800.png)
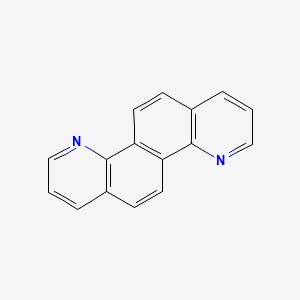
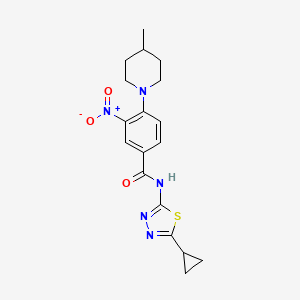
![4-chloro-N-[3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1-imidazolidinyl]benzamide](/img/structure/B1230803.png)
